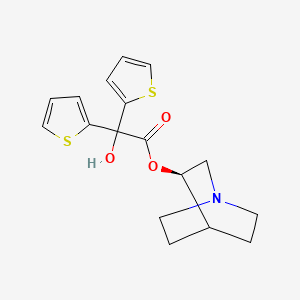
(R)-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety linked to a hydroxyacetate group, which is further substituted with two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature.
Introduction of the Hydroxyacetate Group: This step involves the esterification of quinuclidine with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Final Assembly: The final product is obtained by combining the quinuclidine derivative with the hydroxyacetate group under controlled conditions, typically involving reflux in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the quinuclidine nitrogen.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Quaternary ammonium salts or amides.
Wissenschaftliche Forschungsanwendungen
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex molecular architecture.
Wirkmechanismus
The mechanism of action of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quinuclidine moiety can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity. The hydroxyacetate group and thiophene rings contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinine and quinidine share structural similarities with the quinuclidine moiety.
Thiophene-Based Compounds: Thiophene derivatives, such as 2,5-dimethylthiophene, exhibit similar electronic properties.
Uniqueness
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of the quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C17H19NO3S2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m0/s1 |
InChI-Schlüssel |
GYDFTKNRHZMENP-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















